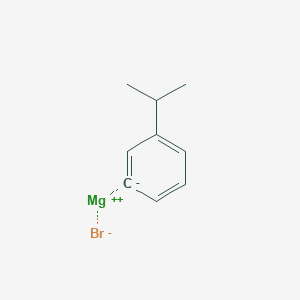

magnesium;propan-2-ylbenzene;bromide

Beschreibung

Historical Context and Foundational Discoveries of Grignard Reagents in C-C Bond Formation Research

The journey of Grignard reagents began in 1900 with the pioneering work of French chemist François Auguste Victor Grignard. thermofisher.comwikipedia.org While working under his doctoral advisor, Philippe Barbier, Grignard was tasked with investigating a variation of the Saytzeff reaction using magnesium instead of zinc. wikipedia.org Building upon Barbier's initial observations, Grignard successfully prepared organomagnesium compounds by reacting organic halides with magnesium metal in an ether solvent. thermofisher.combritannica.comnumberanalytics.com This breakthrough, first reported in 1900, involved treating an alkyl halide with magnesium metal in diethyl ether, which resulted in the formation of an organomagnesium compound. thermofisher.com

This discovery was a monumental leap in organic chemistry, as it provided a reliable and versatile method for creating carbon-carbon bonds. catholicscientists.orguio.no The significance of this work was formally recognized in 1912 when Victor Grignard was awarded the Nobel Prize in Chemistry for his discovery. wikipedia.orgcatholicscientists.orgnobelprize.org His doctoral thesis, published in 1901, detailed the application of these organomagnesium compounds in the synthesis of various organic molecules, including alcohols and hydrocarbons. britannica.comnobelprize.org By the time of his death, the applications of the Grignard reaction were so widespread that they were documented in thousands of publications. nobelprize.org

Academic Significance of Arylmagnesium Halides as Nucleophilic Reagents in Complex Molecule Synthesis

Arylmagnesium halides, a specific class of Grignard reagents where the magnesium is bonded to an aryl group, are of particular importance in the synthesis of complex molecules. The carbon-magnesium bond in these reagents is highly polarized, rendering the carbon atom nucleophilic. thermofisher.comlibretexts.org This nucleophilicity allows arylmagnesium halides to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. wikipedia.orgnumberanalytics.com This reaction, a cornerstone of organic synthesis, leads to the formation of secondary and tertiary alcohols, respectively. thermofisher.com

The versatility of arylmagnesium halides extends beyond simple additions to carbonyls. They are employed in a wide array of reactions to construct intricate molecular architectures. tutorchase.com For instance, their reaction with nitriles can produce ketones. ebsco.com Furthermore, in the presence of transition metal catalysts, arylmagnesium halides participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds between two different organic fragments. wikipedia.org The reactivity of Grignard reagents can also be fine-tuned through the use of additives. For example, the addition of cerium trichloride (B1173362) can allow for selective 1,2-additions to substrates where 1,4-addition might otherwise compete. wikipedia.org The development of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, has further expanded their utility by enabling facile halogen-magnesium exchange reactions for the preparation of polyfunctionalized arylmagnesium species. researchgate.net

The table below illustrates the general reactivity of arylmagnesium halides with various electrophiles.

| Electrophile | Product |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

| Ester | Tertiary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

| Nitrile | Ketone |

Research Landscape of 3-iso-Propylphenylmagnesium Bromide within Contemporary Organometallic Chemistry

3-iso-Propylphenylmagnesium bromide is a specific aryl Grignard reagent that has found its place in modern organometallic chemistry. Its synthesis typically involves the reaction of 1-bromo-3-isopropylbenzene (B1360270) with magnesium metal in an appropriate ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The isopropyl group on the phenyl ring introduces steric bulk, which can influence the regioselectivity and stereoselectivity of its reactions.

Recent research has explored the use of 3-iso-propylphenylmagnesium bromide in various synthetic applications. For example, it has been utilized in nickel-catalyzed cross-coupling reactions. These reactions are crucial for the formation of biaryl compounds, which are common motifs in pharmaceuticals and materials science. The specific reaction conditions, including the choice of ligand and solvent, can significantly impact the efficiency and outcome of these coupling reactions.

Furthermore, studies have investigated the behavior of substituted phenylmagnesium bromides in reactions with different electrophiles, providing insights into the electronic and steric effects of the substituents on the reactivity of the Grignard reagent. While extensive data on every specific reaction of 3-iso-propylphenylmagnesium bromide is not always available in general literature, its reactivity can be largely predicted based on the well-established principles of Grignard chemistry. The table below provides some key properties of this compound.

| Property | Value |

| Chemical Formula | C9H11BrMg |

| Molar Mass | 223.39 g/mol |

| Appearance | Typically a solution in ether |

| CAS Number | 6921-50-2 |

Eigenschaften

IUPAC Name |

magnesium;propan-2-ylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRMMJDEODNSCW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553907 | |

| Record name | Magnesium bromide 3-(propan-2-yl)benzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113375-21-6 | |

| Record name | Magnesium bromide 3-(propan-2-yl)benzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iso Propylphenylmagnesium Bromide

Conventional Preparative Routes for Arylmagnesium Bromides

The conventional synthesis of arylmagnesium bromides, including 3-iso-propylphenylmagnesium bromide, has been a cornerstone of organic chemistry for over a century. acs.orgnih.gov These methods typically involve the direct reaction of an aryl halide with magnesium metal in an ethereal solvent.

Reaction of 3-iso-Propylphenyl Bromide with Magnesium Metal

The primary and most common method for preparing 3-iso-propylphenylmagnesium bromide is the reaction of 3-iso-propylphenyl bromide with magnesium metal. testbook.comwikipedia.org This reaction is typically carried out by adding the aryl bromide to a suspension of magnesium turnings in an appropriate solvent. chemicalbook.com

The reaction often has an induction period, after which it can become highly exothermic. libretexts.org To initiate the reaction, various methods can be employed to activate the magnesium surface, which is often coated with a passivating layer of magnesium oxide. wikipedia.org Mechanical methods like crushing the magnesium or using ultrasound can be effective. wikipedia.org Chemical activation using agents such as iodine, methyl iodide, or 1,2-dibromoethane (B42909) is also common. wikipedia.orgyoutube.com

A general procedure involves preparing a solution of the Grignard reagent by reacting the corresponding organic halide with magnesium turnings in a suitable solvent, often with gentle heating to initiate the reaction. prepchem.com

Influence of Ethereal Solvents on Reagent Formation and Solution-State Structures (e.g., Tetrahydrofuran (B95107), Diethyl Ether)

Ethereal solvents are crucial for the successful formation and stabilization of Grignard reagents. quora.comquizlet.com Solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they are aprotic and can solvate the magnesium center, forming a stable complex. quora.comvedantu.comquora.com This solvation is critical for the reagent's stability and reactivity. quizlet.comvedantu.com The choice of solvent can significantly impact the reaction due to the formation of different aggregates and the distribution of organomagnesium species as described by the Schlenk equilibrium. rsc.org

The Schlenk equilibrium describes the state of Grignard reagents in solution, where they can exist as monomers, dimers, or higher oligomers in equilibrium with the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. wikipedia.orglibretexts.org The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic and halide groups. libretexts.orgresearchgate.net In THF, Grignard reagents tend to be more monomeric, while in diethyl ether, higher aggregates are more common. libretexts.orgacs.org

The use of alternative ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has been explored. rsc.orggordon.edu 2-MeTHF, which can be derived from renewable resources, has shown to be a superior solvent in some cases, notably in suppressing the formation of Wurtz coupling by-products. rsc.orggordon.edu

| Solvent | Key Properties and Effects on Grignard Reagent Formation |

| Diethyl Ether | Traditional solvent, promotes formation of dimeric or higher oligomeric Grignard species. libretexts.orgacs.org |

| Tetrahydrofuran (THF) | Stronger Lewis base than diethyl ether, favors the formation of monomeric Grignard species. libretexts.orgacs.org Can be crucial for the formation of organobarium nucleophiles under mechanochemical conditions. nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative, can be derived from renewable resources. rsc.orggordon.edu It has been shown to suppress Wurtz coupling by-products and can lead to enhanced chemo- and stereoselectivity. rsc.orggordon.edu |

| Cyclopentyl Methyl Ether (CPME) | Another alternative solvent with resistance to peroxide formation and easier drying due to azeotrope formation with water. rsc.org |

Advanced Synthetic Approaches and Process Optimization

In recent years, advancements in chemical synthesis have led to the development of more efficient, safer, and scalable methods for the preparation of Grignard reagents.

Continuous Flow Chemistry Protocols for In-situ Generation of Arylmagnesium Bromides

Continuous flow chemistry offers significant advantages for the synthesis of Grignard reagents, including improved safety, better heat transfer, and easier scalability. researchgate.netaiche.org This technique allows for the in-situ generation of the Grignard reagent, which is then immediately used in a subsequent reaction, minimizing the handling of the often unstable and pyrophoric reagent. aiche.orgvapourtec.com

In a typical flow setup, a solution of the organic halide is passed through a packed-bed reactor containing magnesium metal. researchgate.netvapourtec.com This allows for precise control over reaction parameters such as residence time and temperature, leading to higher conversions and yields compared to traditional batch processes. aiche.org The use of inline analytical techniques, such as IR spectroscopy, enables real-time monitoring of the reaction progress. researchgate.netacs.orgvapourtec.com

The LiCl-mediated halogen/Mg exchange reaction is another approach that has been successfully adapted to continuous flow systems for the preparation of functionalized arylmagnesium compounds. researchgate.netacs.org The addition of lithium chloride can accelerate the Br/Mg exchange, allowing for reactions to proceed at lower temperatures. organic-chemistry.orgtpu.ru

Studies have demonstrated that continuous flow processes can achieve high conversions (up to 98%) and significant daily productivity. aiche.org This methodology has been applied to the synthesis of various Grignard reagents, showcasing its robustness and efficiency. aiche.orgvapourtec.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of pyrophoric reagents and exothermic reactions. gordon.eduaiche.org | Inherently safer due to small reaction volumes and better heat dissipation. gordon.eduresearchgate.net |

| Scalability | Challenging due to heat transfer limitations and safety concerns. gordon.eduaiche.org | More straightforward scalability. researchgate.netacs.org |

| Control | Less precise control over reaction parameters. aiche.org | Precise control over temperature, pressure, and residence time. aiche.org |

| Efficiency | Can suffer from lower yields and batch-to-batch variability. researchgate.net | Often results in higher yields and better reproducibility. aiche.orgacs.org |

Mechanochemical Synthesis of Organomagnesium Nucleophiles under Mild Conditions

Mechanochemistry, specifically ball milling, has emerged as a novel and environmentally friendly method for the synthesis of Grignard reagents. nih.govorganic-chemistry.org This solvent-free or low-solvent approach involves the mechanical grinding of the organic halide with magnesium metal, often in the presence of a small amount of an ethereal solvent like THF. acs.orgnih.govorganic-chemistry.org

A significant advantage of mechanochemical synthesis is that it can often be performed in air without the need for strict inert atmosphere techniques that are essential for conventional methods. organic-chemistry.orgthieme-connect.com This method has been shown to be effective for a variety of organic halides, including those that are poorly soluble in common organic solvents. organic-chemistry.orgresearchgate.netresearchgate.net The resulting Grignard reagent is typically a paste that can be used directly in subsequent reactions. acs.orgresearchgate.net

Research has demonstrated that mechanochemically generated Grignard reagents can be used in a range of transformations, including nucleophilic additions and cross-coupling reactions, with moderate to high yields. organic-chemistry.orgthieme-connect.com This technique represents a significant step towards a more sustainable and efficient preparation of these important organometallic compounds. nih.govnih.gov

Mechanistic Investigations of Reactions Involving 3 Iso Propylphenylmagnesium Bromide

Nucleophilic Addition Reactions with Carbonyl Electrophiles

The addition of 3-iso-propylphenylmagnesium bromide to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The mechanism and outcome of these reactions are influenced by the nature of the carbonyl electrophile and the reaction conditions.

Detailed Reaction Mechanisms for Addition to Aldehydes and Ketones

The reaction of 3-iso-propylphenylmagnesium bromide with aldehydes and ketones proceeds via a nucleophilic addition mechanism. youtube.commasterorganicchemistry.com The carbonyl carbon, being electrophilic due to the electronegativity of the oxygen atom, is the site of attack by the nucleophilic carbanion of the Grignard reagent. youtube.com This initial attack breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. youtube.commasterorganicchemistry.com Subsequent protonation of this intermediate, typically during aqueous workup, yields the corresponding secondary or tertiary alcohol. youtube.com

The general mechanism can be summarized in two key steps:

Nucleophilic Attack: The 3-iso-propylphenyl group attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. youtube.com

Protonation: The alkoxide is protonated by a suitable proton source, such as water or a dilute acid, to afford the final alcohol product. youtube.com

The reactivity of the carbonyl compound plays a significant role, with aldehydes generally being more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com

Mechanistic Pathways of Addition to Esters and Lactones, Including Double Addition Phenomena

When 3-iso-propylphenylmagnesium bromide reacts with esters and lactones, the reaction pathway is more complex and often involves a double addition phenomenon. The initial nucleophilic addition to the carbonyl group proceeds as with aldehydes and ketones, forming a tetrahedral intermediate. However, this intermediate is unstable and can collapse, expelling the alkoxy group (from an ester) or the ring-opened alkoxide (from a lactone) as a leaving group. This process regenerates a carbonyl group, specifically a ketone.

The newly formed ketone is also susceptible to attack by a second equivalent of the Grignard reagent. This second nucleophilic addition leads to a different tetrahedral alkoxide intermediate, which upon protonation, yields a tertiary alcohol with two identical 3-iso-propylphenyl groups attached to the former carbonyl carbon.

The mechanism involves the following steps:

First Nucleophilic Addition: The Grignard reagent adds to the ester or lactone carbonyl, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, and the alkoxy or opened-lactone group is eliminated, forming a ketone.

Second Nucleophilic Addition: A second molecule of the Grignard reagent attacks the newly formed ketone.

Protonation: The resulting alkoxide is protonated to yield the tertiary alcohol.

It is often difficult to stop the reaction at the ketone stage due to the high reactivity of the Grignard reagent.

Regioselective and Stereoselective Aspects in Carbonyl Additions

The regioselectivity of the addition of 3-iso-propylphenylmagnesium bromide to carbonyl compounds is generally high, with the nucleophile selectively attacking the carbonyl carbon. However, in cases of α,β-unsaturated carbonyl compounds, 1,4-conjugate addition can compete with the direct 1,2-addition to the carbonyl group. The outcome is influenced by factors such as steric hindrance around the carbonyl group and the presence of catalysts.

Stereoselectivity becomes a key consideration when the carbonyl compound or the Grignard reagent is chiral, or when the reaction creates a new stereocenter. The facial selectivity of the nucleophilic attack is governed by the steric and electronic properties of the substituents on the carbonyl compound. For instance, in the addition to chiral aldehydes or ketones, the incoming nucleophile will preferentially attack one face of the carbonyl plane over the other, leading to a diastereomeric excess of one product. This is often rationalized using models like Cram's rule or the Felkin-Ahn model, which consider the steric hindrance of the groups attached to the α-carbon of the carbonyl compound. rsc.org The solvent and the concentration of the Grignard reagent can also influence the stereochemical outcome of these reactions. rsc.org

Catalytic Cross-Coupling Reactions

3-iso-Propylphenylmagnesium bromide is a valuable coupling partner in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

Kumada-Type Cross-Coupling with Organic Halides

The Kumada coupling, one of the earliest developed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of biaryls and other coupled products. organic-chemistry.org 3-iso-Propylphenylmagnesium bromide can be effectively coupled with a variety of aryl and vinyl halides. wikipedia.org

Nickel-Catalyzed Mechanistic Pathways

While the palladium-catalyzed Kumada coupling mechanism is well-established, the nickel-catalyzed pathway is understood to be more complex and can vary with reaction conditions and ligands. wikipedia.org A generally accepted catalytic cycle for nickel involves Ni(0) and Ni(II) intermediates, analogous to the palladium cycle. youtube.com However, evidence also suggests the involvement of Ni(I) and Ni(III) species in some cases, indicating a more intricate mechanism. wikipedia.orgresearchgate.netrhhz.net

A plausible catalytic cycle is as follows:

Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the organic halide (R-X) to form a Ni(II) intermediate, [Ni(II)(R)(X)].

Transmetalation: The Grignard reagent (3-iso-propylphenylmagnesium bromide) undergoes transmetalation with the Ni(II) complex. The 3-iso-propylphenyl group replaces the halide on the nickel center, forming a diorganonickel(II) complex, [Ni(II)(R)(3-iso-propylphenyl)].

Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the cross-coupled product (R-3-iso-propylphenyl) and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.

Recent studies, including spectroscopic and computational investigations, have provided evidence for a Ni(I) species as a key catalytically active intermediate in some Kumada cross-coupling reactions. researchgate.netmdpi.com This suggests an alternative catalytic cycle that may involve Ni(I)-Ni(III) intermediates. rhhz.net The exact operative mechanism can be influenced by the nature of the ligands on the nickel catalyst and the specific substrates involved. wikipedia.org

Palladium-Catalyzed Mechanistic Pathways

Palladium-catalyzed cross-coupling reactions are fundamental in forming new carbon-carbon bonds. The mechanistic cycle for the reaction involving 3-iso-propylphenylmagnesium bromide, an organometallic nucleophile, and an aryl halide, an electrophile, generally proceeds through a series of well-established steps: oxidative addition, transmetalation, and reductive elimination.

Initially, a low-valent palladium(0) complex reacts with the aryl halide in an oxidative addition step. This reaction forms a palladium(II) intermediate, where the aryl group and the halide are now bonded to the palladium center. The stability and reactivity of this intermediate are significantly influenced by the ligands attached to the palladium. For instance, bulky trialkylphosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have been shown to be effective in promoting the oxidative addition of even less reactive aryl chlorides. nih.gov

The subsequent step is transmetalation , where the 3-iso-propylphenyl group from the Grignard reagent is transferred to the palladium(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate. The efficiency of this step can be influenced by additives. For example, the use of zinc halides can "soften" the Grignard reagent, facilitating the transfer of the organic group to the palladium center. organic-chemistry.org

Finally, the diorganopalladium(II) intermediate undergoes reductive elimination to form the final cross-coupled product, 3-iso-propyl-1,1'-biphenyl (or a related biphenyl (B1667301) derivative), and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov Kinetic studies and the isolation of reaction intermediates have been crucial in elucidating these pathways. researchgate.net The choice of ligands, such as RuPhos and BrettPhos, has been shown to be critical in overcoming challenges like the coordination of the palladium center by substrates with proximal amino groups, which can hinder the reaction. nih.gov

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is presented below:

Figure 1: Generalized catalytic cycle for a palladium-catalyzed process.

Interactive Table of Mechanistic Steps in Palladium-Catalyzed Cross-Coupling:

| Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. | Ar-Pd(II)-X | Ligand bulk and electron-donating properties (e.g., P(t-Bu)₃), reactivity of the aryl halide. nih.gov |

| Transmetalation | The organometallic reagent (3-iso-propylphenylmagnesium bromide) transfers its organic group to the Pd(II) center. | Ar-Pd(II)-R (where R is 3-iso-propylphenyl) | Nature of the organometallic reagent, presence of additives like zinc halides. organic-chemistry.org |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Pd(0) complex | Steric and electronic properties of the ligands and the coupled groups. nih.gov |

Iron-Catalyzed Cross-Coupling Reactions with Various Electrophiles

Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed reactions. researchgate.net These reactions often proceed through different mechanistic pathways, which can involve radical intermediates or high-valent iron species.

The iron-catalyzed cross-coupling of 3-iso-propylphenylmagnesium bromide with alkyl and allylic halides presents a powerful method for forming C(sp²)-C(sp³) bonds. nih.gov A significant challenge in these reactions, particularly with alkyl halides possessing β-hydrogens, is the potential for β-hydride elimination from the alkyl group, which leads to undesired alkene byproducts. researchgate.netnih.gov

Mechanistic studies suggest that the reaction may proceed through the formation of an organoiron intermediate. The Grignard reagent reacts with an iron salt, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), to form an ate complex, for example, [Fe(Ar)₃(R)]⁻, where Ar is the aryl group from the Grignard reagent and R is the alkyl group from the halide. researchgate.net This intermediate can then undergo reductive elimination to form the cross-coupled product. The use of specific iron sources, like FeF₃·3H₂O, has been found to be critical in minimizing side reactions such as isomerization of the nucleophile. nih.gov

In some cases, a radical mechanism may be at play. An iron-alkyl complex can undergo homolytic cleavage to generate an alkyl radical, which then reacts with the aryl Grignard reagent. This pathway is particularly relevant in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a metal catalyst and a reductant. princeton.eduthieme-connect.de

Iron catalysts can also mediate the conjugate addition of 3-iso-propylphenylmagnesium bromide to α,β-unsaturated systems, such as enones and enoates. These reactions are valuable for the formation of carbon-carbon bonds at the β-position of the unsaturated substrate.

The mechanism is thought to involve the formation of an iron-ate complex, which then transfers the 3-iso-propylphenyl group to the β-position of the activated double bond in a 1,4-addition fashion. This generates an enolate intermediate, which is subsequently protonated upon workup to yield the final product. The regio- and stereoselectivity of the addition are influenced by the steric and electronic properties of both the Grignard reagent and the unsaturated substrate, as well as the specific iron catalyst and reaction conditions employed. Three-component tandem reactions involving Michael addition and subsequent coupling have also been developed to create complex tetrasubstituted olefins. researchgate.net

Copper-Catalyzed Cross-Coupling and Allylic Substitutions

Copper catalysts offer a distinct reactivity profile compared to palladium and iron, particularly in cross-coupling and allylic substitution reactions.

In cross-coupling reactions, copper catalysts can facilitate the coupling of 3-iso-propylphenylmagnesium bromide with a variety of electrophiles, including heteroaryl bromides. rsc.org The mechanism often involves the formation of a higher-order cuprate (B13416276) species from the reaction of the Grignard reagent with a copper salt. This cuprate then reacts with the electrophile in a process that can be viewed as a nucleophilic substitution.

Copper-catalyzed allylic substitutions are particularly useful for forming new carbon-carbon bonds at an allylic position. nih.gov When 3-iso-propylphenylmagnesium bromide is used as the nucleophile with an allylic electrophile, the reaction can proceed through either an Sₙ2 or an Sₙ2' pathway. The regioselectivity is highly dependent on the nature of the copper catalyst, the ligands, the solvent, and the ratio of the Grignard reagent to the copper salt. mdpi.com For instance, the ratio of n-BuMgX to CuCN was found to significantly influence the regioselectivity of the allylic substitution. mdpi.com Recent developments have also focused on enantioselective copper-catalyzed allyl-allyl couplings, which can generate chiral products with high stereocontrol. nih.gov

Interactive Table of Catalyst Systems and Their Applications:

| Catalyst System | Reaction Type | Substrates | Key Mechanistic Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / P(t-Bu)₃ | Cross-Coupling | Aryl bromides/triflates, cyclopropylmagnesium bromide | Involves oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org | organic-chemistry.org |

| Fe(acac)₃ | Cross-Coupling | Aryl Grignard reagents, alkyl halides | May proceed through an organoiron intermediate or a radical pathway. researchgate.netnih.gov | researchgate.netnih.gov |

| CuCN / RMgX | Allylic Substitution | Allylic electrophiles, Grignard reagents | Formation of cuprate species; regioselectivity (Sₙ2 vs. Sₙ2') is highly tunable. mdpi.com | mdpi.com |

Oxidative Homocoupling Mechanisms of Aryl Grignard Reagents

A common side reaction in Grignard cross-coupling reactions is the oxidative homocoupling of the Grignard reagent itself, which in this case would lead to the formation of 3,3'-diisopropyl-1,1'-biphenyl. This process can be promoted by the transition metal catalyst or by the presence of an oxidant.

The mechanism of oxidative homocoupling can vary. In the context of palladium catalysis, two aryl groups can couple on the palladium center after transmetalation, especially if the subsequent reductive elimination is slow. nih.gov With iron catalysts, the formation of an iron-ate complex, such as [Ar₃Fe(II)]⁻, has been identified. nih.gov This species can be involved in the catalytic cycle, but under certain conditions, it can also lead to homocoupling products. Paramagnetic ¹H-NMR studies have been instrumental in identifying these key iron(II) intermediates. nih.gov The presence of certain ligands or additives can either suppress or promote this side reaction.

Transmetalation Reactions for Carbon-Heteroatom Bond Formation

While the primary focus of the preceding sections has been on carbon-carbon bond formation, transmetalation reactions involving 3-iso-propylphenylmagnesium bromide are also pivotal for the construction of carbon-heteroatom bonds.

In these reactions, the 3-iso-propylphenyl group is first transferred from magnesium to another metal center, which then participates in the bond-forming step with a heteroatom-containing electrophile. For example, the transmetalation of 3-iso-propylphenylmagnesium bromide to a palladium(II) center is a key step in palladium-catalyzed C-N and C-O coupling reactions (Buchwald-Hartwig amination and etherification). researchgate.net The resulting palladium-aryl intermediate then reacts with an amine or an alcohol to form the desired carbon-heteroatom bond.

Similarly, iron-catalyzed systems can be employed for the formation of C-S, C-O, and C-N bonds. nih.gov The mechanism can involve the coupling of an sp³-hybridized halide with a soft nucleophile like a thiol. The Grignard reagent can act as a precursor to an organoiron species that facilitates this transformation. Copper-catalyzed reactions are also well-established for C-heteroatom bond formation, often proceeding through an intermediate organocopper species. nih.govbeilstein-journals.org

Spectroscopic Characterization Techniques for Mechanistic Elucidation and Process Monitoring

In-situ Infrared (IR) Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions as they occur, without the need for sampling. mt.comyoutube.com This is particularly advantageous for sensitive reagents like Grignard compounds. By inserting a probe directly into the reaction vessel, spectra are collected in real-time, providing a continuous stream of data on the concentration of reactants, intermediates, and products. youtube.commt.com

The formation of a Grignard reagent, such as 3-iso-propylphenylmagnesium bromide from 3-iso-propylphenyl bromide, can be a challenging reaction to control due to a potential induction period followed by a highly exothermic process. In-situ IR spectroscopy allows for the precise tracking of this process. mt.com

The initiation and progress of the Grignard reagent formation are continuously monitored by observing the decrease in the infrared absorption band corresponding to the aryl-halide reactant and the simultaneous increase in the band associated with the newly formed Grignard reagent. mt.com This real-time monitoring is crucial for preventing the buildup of unreacted organic halide, which could lead to a dangerous runaway reaction. mt.com Similarly, during subsequent reactions where the Grignard reagent is consumed, its concentration can be tracked to determine reaction endpoint and ensure optimal product yield. mt.commt.com

The use of in-situ IR is not limited to batch reactors. It is also frequently applied in continuous flow chemistry, where an optimized FTIR-ATR (Attenuated Total Reflectance) flow cell can be used to monitor the synthesis of Grignard reagents and their subsequent reactions. mt.comresearchgate.net

A key advantage of in-situ IR spectroscopy is its ability to detect and monitor transient or unstable reaction intermediates that would be difficult to observe with traditional offline analysis methods. mt.comspectroscopyonline.com By tracking the rise and fall of specific IR bands throughout the reaction, a detailed reaction profile can be constructed. youtube.com This information provides invaluable insights into the reaction mechanism and kinetics. mt.comresearchgate.net

For example, in the reaction of a Grignard reagent with a ketone or aldehyde, in-situ IR can follow the consumption of the carbonyl compound and the formation of the magnesium alkoxide intermediate before it is hydrolyzed to the final alcohol product. mt.com The ability to monitor all key reaction species as a function of time and reaction variables helps in optimizing process conditions for improved yield and purity. mt.commt.com

Table 1: Application of In-situ IR Spectroscopy in Grignard Reactions

| Parameter Monitored | Spectroscopic Observation | Significance |

| Reagent Formation | Decrease in aryl-halide IR peak; Increase in Grignard reagent IR peak mt.com | Confirms reaction initiation and tracks formation rate. mt.com |

| Reagent Consumption | Decrease in Grignard reagent IR peak mt.com | Determines reaction endpoint and kinetics. mt.com |

| Intermediates | Appearance and disappearance of unique IR bands mt.comspectroscopyonline.com | Elucidates reaction mechanism and identifies transient species. mt.com |

| Overall Progress | Real-time concentration profiles of all key species youtube.com | Enables process optimization and control. mt.com |

Raman Spectroscopy for Qualitative and Quantitative Analysis of Grignard Reagents

Raman spectroscopy is another vibrational spectroscopy technique that offers distinct advantages for the analysis of Grignard reagents. It is a non-destructive method that can provide both qualitative "fingerprint" identification and quantitative data on the concentration of chemical species. gekkophotonics.comnih.gov

The quality and purity of Grignard reagents are critical for their successful use in synthesis. Raman spectroscopy has emerged as an effective analytical tool for the rapid and non-destructive quality determination of these reagents. mdpi.comresearchgate.net It can be used to quantify common adulterants, such as toluene (B28343), which may be present in Grignard reagent solutions. mdpi.comresearchgate.netdntb.gov.ua

In one study, a method combining Raman spectroscopy with partial least squares regression (PLSR) was developed to determine the concentration of toluene in a Grignard reagent. The model demonstrated high reliability with a correlation coefficient of 0.97 and a standard error of prediction of 0.71%. mdpi.comresearchgate.netdntb.gov.ua This demonstrates the technique's suitability for industrial quality control, allowing for rapid analysis without sample preparation. gekkophotonics.comresearchgate.net

Table 2: Quantitative Analysis of Toluene in Grignard Reagent using Raman Spectroscopy

| Statistical Parameter | Value | Implication |

| Correlation Coefficient (R) | 0.97 mdpi.comresearchgate.netdntb.gov.ua | Strong correlation between Raman signal and toluene concentration. |

| Standard Error of Prediction (SEP) | 0.71% mdpi.comresearchgate.netdntb.gov.ua | High accuracy of the quantitative model. |

Addressing Environmental Interferences in Spectroscopic Measurements

A significant challenge in many spectroscopic measurements is interference from the sample matrix or the environment. nih.gov One common issue is fluorescence, where a sample emits light that can overwhelm the much weaker Raman scattering signal. nih.govualberta.ca This can be a problem when analyzing Grignard reagents, which may contain fluorescent impurities. ualberta.ca Strategies to mitigate fluorescence include using near-infrared (NIR) excitation lasers, which are less likely to induce fluorescence, or employing advanced techniques like surface-enhanced Raman spectroscopy (SERS). ualberta.canih.gov

Another major concern when handling Grignard reagents is their high reactivity with moisture and carbon dioxide. Raman spectroscopy offers a significant advantage here, as measurements can be performed in sealed containers, such as glass vials or cuvettes, protecting the sample from atmospheric contamination. mdpi.comresearchgate.net This makes Raman a more suitable technique than others for analyzing these highly reactive molecules. mdpi.comresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Studies of Solution State Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. numberanalytics.comnews-medical.net While standard one-dimensional NMR provides basic structural information, advanced techniques are required to understand the complex solution-state behavior of species like 3-iso-propylphenylmagnesium bromide.

Grignard reagents exist in solution as a complex mixture of species in equilibrium, known as the Schlenk equilibrium. This involves the monomeric Grignard reagent (RMgX), the dialkylmagnesium compound (R₂Mg), and magnesium halide (MgX₂). The position of this equilibrium is influenced by the solvent, concentration, and temperature.

Advanced NMR methods, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC), can help to unravel these complex mixtures by showing correlations between different nuclei. numberanalytics.com Furthermore, dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at various temperatures, is a powerful tool for studying the kinetics and thermodynamics of the exchange processes occurring in the Schlenk equilibrium. numberanalytics.com On-line NMR spectroscopy, often using benchtop spectrometers, can also be used to monitor the formation and subsequent reactions of Grignard reagents in real-time under continuous flow conditions. researchgate.net These advanced studies provide critical insights into the actual nature of the Grignard reagent in solution, which is essential for understanding its reactivity. numberanalytics.comnumberanalytics.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an invaluable tool for investigating the intricate mechanisms of Grignard reactions. Studies on aryl Grignard reagents, such as phenylmagnesium bromide, have provided a foundational understanding that can be extended to substituted analogues like 3-iso-propylphenylmagnesium bromide.

The primary mechanistic question in Grignard reactions is the dichotomy between a polar, nucleophilic addition pathway and a single-electron transfer (SET) mechanism. nih.gov DFT calculations have shown that the operative mechanism is highly dependent on the substrate. wikipedia.org For many reactions with aldehydes and ketones, a polar mechanism involving a concerted, four-centered transition state is favored. nih.gov However, for substrates with low reduction potentials, such as certain aromatic ketones, a SET mechanism that proceeds through a radical intermediate becomes competitive. nih.govacs.org

The presence of the 3-iso-propyl group on the phenyl ring is expected to influence the reaction mechanism through both electronic and steric effects. Electronically, the isopropyl group is a weak electron-donating group, which can subtly modulate the nucleophilicity of the aryl Grignard. Sterically, its presence at the meta-position is less likely to directly hinder the approach to a carbonyl carbon compared to an ortho-substituent, but it can influence the conformational preferences of the transition state assembly.

DFT calculations on related systems have elucidated the structures of key transition states. For the polar mechanism, the transition state involves the formation of a new carbon-carbon bond and a magnesium-oxygen bond simultaneously. nih.gov For the SET mechanism, calculations focus on the stability of the resulting radical anion of the substrate and the Grignard-derived radical.

Table 1: Illustrative Calculated Activation Barriers for Grignard Reactions (General Examples)

| Reactants | Mechanism | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Methylmagnesium chloride + Formaldehyde | Polar (Dimeric) | B3LYP | Not explicitly stated, but pathway explored | nih.gov |

| Phenylmagnesium bromide + Benzaldehyde | Polar | Not specified | Not explicitly stated, but preferred path | acs.org |

| Phenylmagnesium bromide + Benzophenone | Radical (SET) | Not specified | Not explicitly stated, but likely path | acs.org |

Modeling of Solvation Effects and Aggregation Behavior in Organomagnesium Solutions

Grignard reagents exist in solution as a complex equilibrium of various species, famously described by the Schlenk equilibrium. This equilibrium involves monomeric, dimeric, and potentially higher oligomeric forms of the reagent, with the solvent playing a crucial role in coordinating to the magnesium center. nih.gov Computational models have been developed to understand these solvation and aggregation phenomena.

For aryl Grignard reagents, it has been shown that dimeric species can be more reactive than their monomeric counterparts in certain reactions. researchgate.net DFT calculations have explored the structures and relative stabilities of these aggregates, often involving bridging halogen atoms and solvent molecules like tetrahydrofuran (B95107) (THF) or diethyl ether. The solvent molecules are not merely a medium but are integral components of the reactive species, influencing both their structure and reactivity.

The 3-iso-propylphenylmagnesium bromide system would also be subject to this complex equilibrium. The steric bulk of the isopropyl group might influence the relative populations of the different aggregated states. While specific modeling for this compound is not widely published, general principles suggest that the equilibrium would be sensitive to solvent, concentration, and temperature.

Table 2: Common Species in Grignard Reagent Solutions (Schlenk Equilibrium)

| Species Formula | Description | Role in Reactivity |

| RMgX | Monomeric Grignard reagent | Can be a reactive species, often solvated. |

| R₂Mg | Dialkylmagnesium or Diarylmagnesium | Part of the equilibrium, can have different reactivity. |

| MgX₂ | Magnesium halide | Part of the equilibrium. |

| [RMgX]₂ | Dimeric Grignard reagent | Often a key reactive species in nucleophilic additions. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Organomagnesium Processes

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions. For Grignard reagents, this includes predicting their reactivity towards different substrates, the regioselectivity of their addition to unsymmetrical molecules, and the stereoselectivity of their reactions with chiral centers.

The reactivity of 3-iso-propylphenylmagnesium bromide is influenced by the electronic and steric properties of the isopropyl group. As a weak electron-donating group, it slightly enhances the nucleophilicity of the aryl ring compared to unsubstituted phenylmagnesium bromide. However, steric hindrance can play a more dominant role, especially with bulky substrates. tardigrade.in

In terms of regioselectivity, when reacting with a molecule possessing multiple electrophilic sites, the Grignard reagent's addition will be directed by a combination of these electronic and steric factors. For instance, in reactions with α,β-unsaturated ketones, Grignard reagents can undergo either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition. The presence of the 3-iso-propyl group could influence this selectivity.

Stereoselectivity is a critical aspect of Grignard reactions with prochiral substrates. While no specific computational studies on the stereoselectivity of 3-iso-propylphenylmagnesium bromide were found, general models like the Felkin-Anh model are often used for qualitative predictions in reactions with chiral aldehydes and ketones. wikipedia.org Computational studies on related systems have aimed to quantify the energy differences between diastereomeric transition states to predict the major product. rsc.org

Table 3: Factors Influencing the Reactivity and Selectivity of Aryl Grignard Reagents

| Factor | Influence on 3-iso-Propylphenylmagnesium Bromide | Predicted Outcome |

| Electronic Effect | The isopropyl group is weakly electron-donating. | Slightly increased nucleophilicity compared to phenylmagnesium bromide. |

| Steric Effect | The meta-position of the isopropyl group presents moderate steric bulk. | May influence approach to sterically congested electrophiles and affect the ratio of addition products. |

| Regioselectivity | Governed by the interplay of electronics and sterics of both the Grignard and the substrate. | The specific outcome would depend on the substrate; no general prediction can be made without specific calculations. |

| Stereoselectivity | The steric profile of the Grignard reagent is a key factor in additions to prochiral centers. | The enantiomeric or diastereomeric excess would be dependent on the specific reaction and chiral auxiliaries used. |

Sustainability and Green Chemistry Aspects in 3 Iso Propylphenylmagnesium Bromide Chemistry

Development of Environmentally Benign Synthetic Strategies for Aryl Grignard Reagents

Traditional Grignard reactions, discovered over a century ago, often rely on volatile and hazardous organic solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). sciencedaily.comacs.org These solvents pose significant safety risks, including high flammability and the potential for peroxide formation, and contribute to solvent waste streams. rsc.org The development of greener synthetic routes for aryl Grignard reagents targets these shortcomings by exploring safer solvents and novel reaction methodologies.

A key development is the systematic evaluation of alternative solvents. rsc.org 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a solvent that can be derived from renewable resources such as corn cobs and bagasse, has emerged as a superior alternative. rsc.orggordon.edu Studies have shown that for the synthesis of aryl Grignard reagents, 2-MeTHF is not only safer due to its higher boiling and flash points but also provides process advantages. It can offer improved reaction profiles and is particularly effective at suppressing the formation of undesired Wurtz coupling by-products, a common issue in Grignard syntheses. rsc.org

Another significant advancement is the use of mechanochemistry, specifically ball-milling, to drastically reduce or even eliminate the need for organic solvents. sciencedaily.comcosmosmagazine.com In this method, the solid reactants (magnesium metal and the organic halide) are milled together, sometimes with a minimal amount of solvent. cosmosmagazine.com This technique avoids the problems associated with solvent use, reduces hazardous waste, and allows for the synthesis of Grignard reagents from compounds that are insoluble in traditional solvents, thereby opening up new reaction possibilities. sciencedaily.comcosmosmagazine.com Research has demonstrated that a low-solvent ball-milling method can achieve yields as high as 94%, compared to just 6% in a completely solvent-free approach, while still representing a massive reduction in solvent volume compared to traditional methods. cosmosmagazine.com

Table 1: Comparison of Solvents for Grignard Reagent Synthesis

| Solvent | Key Characteristics | Performance Notes |

|---|

Optimization of Resource Utilization and Waste Minimization in Organometallic Synthesis

One of the core principles of green chemistry is atom economy and the minimization of waste, which represents a loss of valuable materials and energy. researchgate.net In organometallic synthesis, this translates to optimizing reactions to maximize the conversion of raw materials into the desired product and reducing the generation of by-products and effluent.

Process modification and optimization are key strategies for minimizing waste. osti.gov For Grignard reactions, this includes carefully controlling reaction conditions to improve selectivity. A persistent issue is the formation of the Wurtz coupling product, an undesired side reaction where the Grignard reagent reacts with another molecule of the starting halide. researchgate.net The choice of solvent, as noted with 2-MeTHF, can significantly mitigate this. rsc.org Furthermore, advanced manufacturing methods like continuous flow processing demonstrate a marked improvement in selectivity, leading to a reduction in this and other impurities. researchgate.netresearchgate.net

The principles of waste valorization are also being applied, where waste from one process becomes a valuable input for another. researchgate.netacs.org For example, research has shown the successful synthesis of metal-organic frameworks (MOFs) using terephthalic acid derived from waste polyethylene (B3416737) terephthalate (B1205515) (PET) bottles. mdpi.com This "waste-to-wealth" approach is a frontier in green chemistry that holds potential for organometallic synthesis by re-evaluating waste streams as potential resource streams.

Continuous Flow Methodologies for Enhanced Process Efficiency and Safety in Grignard Reactions

Perhaps the most transformative development in sustainable Grignard chemistry is the adoption of continuous flow methodologies. researchgate.net These systems, which involve pumping reagents through tubes or packed columns rather than reacting them in a large tank, offer profound improvements in efficiency, safety, and scalability. researchgate.netacs.org

Enhanced Process Efficiency: Continuous flow reactors provide superior control over reaction parameters, leading to higher efficiency. By using a packed bed of magnesium turnings, it is possible to achieve full conversion of the organic halide into the Grignard reagent in a single pass through the reactor, with reported yields between 89-100%. acs.org This high efficiency is partly due to the ability to use a large excess of magnesium within the reactor, driving the reaction to completion. researchgate.netacs.org The consistent and controlled conditions also reduce the formation of by-products, leading to a cleaner product stream and simplifying subsequent work-up. gordon.eduresearchgate.net The dramatically reduced reaction times, from hours in a batch reactor to minutes or even seconds in a flow system, further enhance productivity. researchgate.net

Enhanced Process Safety: Grignard reactions are notoriously exothermic, and their initiation can be unpredictable, creating significant safety hazards in large-scale batch reactors. gordon.eduresearchgate.netsemanticscholar.org A delayed initiation can lead to the accumulation of unreacted halide, which can then react uncontrollably, risking a thermal runaway. researchgate.net Continuous flow technology inherently mitigates these risks. mt.com The small volume of the reactor at any given moment means that only a tiny amount of material is reacting, so any exotherm is easily and rapidly dissipated. gordon.eduvapourtec.com This superior heat transfer eliminates the danger of thermal accumulation. vapourtec.com This allows the reactions to be run under conditions that would be too hazardous for a batch process, while ensuring operational safety. gordon.edusyrris.com

The integration of real-time monitoring, for example, using inline Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, further enhances both safety and efficiency. acs.orgmt.com These analytical tools allow for the precise monitoring of reagent concentration and product formation, enabling immediate detection of any process deviations and facilitating a high level of automated control. researchgate.netsemanticscholar.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents

| Feature | Batch Processing | Continuous Flow Processing |

|---|

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Functional Group Tolerance

The utility of Grignard reagents like 3-iso-propylphenylmagnesium bromide is greatly expanded through the use of catalytic systems that can control reaction outcomes and tolerate a wider array of functional groups. Future research will likely concentrate on dual catalytic methods that combine transition metals with other catalytic processes.

A promising area is the integration of nickel catalysis with photoredox catalysis. nih.gov This dual system has proven effective for the cross-coupling of (hetero)aryl bromides with gaseous alkanes, demonstrating high chemoselectivity and functional group tolerance under mild conditions. nih.gov For 3-iso-propylphenylmagnesium bromide, this could enable novel C(sp²)–C(sp³) cross-couplings that are otherwise challenging. Another key development is the use of metallaphotoredox catalysis for the cross-electrophile coupling of aliphatic bromides. princeton.edunih.gov A notable advantage of this approach is the ability to couple isopropyl groups without the formation of isomeric byproducts, a common issue in traditional cross-coupling reactions. princeton.edu

Furthermore, copper-catalyzed cross-coupling reactions represent a valuable avenue for forming new bonds. For instance, systems using copper(I) iodide (CuI) have been successfully employed to couple aryl bromides with sulfonamides, showcasing the potential for creating C-N bonds. capes.gov.br The development of cage-entrapped palladium(II) catalysts also offers a pathway to efficient and recyclable catalytic systems for Suzuki-Miyaura cross-coupling reactions. doi.org Applying these advanced catalytic frameworks to 3-iso-propylphenylmagnesium bromide could unlock new synthetic pathways with superior efficiency and selectivity.

| Catalytic System | Potential Application for 3-iso-Propylphenylmagnesium Bromide | Key Advantages |

| Dual Nickel/Photoredox Catalysis | Cross-coupling with alkyl and aryl electrophiles. nih.gov | High chemoselectivity, broad functional group tolerance, mild reaction conditions. nih.gov |

| Metallaphotoredox Catalysis | C(sp³)–C(sp³) coupling reactions. princeton.edunih.gov | Avoids pre-functionalization of substrates, allows coupling of secondary carbons, prevents isomerization. princeton.edu |

| Copper(I) Catalysis | Cross-coupling with amines, sulfonamides, and other nucleophiles. capes.gov.br | Enables formation of C-N and other carbon-heteroatom bonds. capes.gov.br |

| Cage-Entrapped Palladium(II) | Suzuki-Miyaura and other cross-coupling reactions. doi.org | High efficiency, catalyst recyclability. doi.org |

Integration of Advanced Analytical Techniques for Deeper Mechanistic Understanding and Process Control

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic protocols and ensuring process safety. The integration of advanced, real-time analytical techniques is a key research direction for the study of reactions involving 3-iso-propylphenylmagnesium bromide.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants and products throughout a reaction. researchgate.net This technique allows for the precise tracking of the formation of the Grignard reagent and its subsequent consumption, providing critical data for kinetic analysis and process control. doi.org For example, it can be used to observe the initiation phase of the Grignard formation, which is essential for preventing the dangerous buildup of unreacted organic halide. researchgate.net

Reaction calorimetry is another indispensable technique, used to measure the heat flow of a chemical process in real-time. researchgate.net By characterizing the exothermic nature of the Grignard reagent formation and its subsequent reactions, chemists and engineers can design inherently safer processes. Calorimetry data, such as that obtained from an EasyMax or an adiabatic calorimeter, helps in identifying potential thermal runaway scenarios and in developing effective mitigation strategies, which is particularly important for large-scale industrial applications. researchgate.net Combining these analytical methods with Gas Chromatography-Mass Spectrometry (GC-MS) for offline analysis of reaction crudes provides a comprehensive picture of reaction selectivity and product distribution. rsc.org

| Analytical Technique | Application in 3-iso-Propylphenylmagnesium Bromide Reactions | Information Gained |

| In-situ FTIR Spectroscopy | Real-time monitoring of reagent formation and consumption. researchgate.netdoi.org | Reaction kinetics, initiation detection, endpoint determination, mechanistic insights. researchgate.net |

| Reaction Calorimetry | Measurement of heat release during reaction. researchgate.net | Thermal hazard assessment, safe process parameters, understanding of exothermic events. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of reaction mixtures and final products. rsc.org | Product identification, yield determination, selectivity assessment. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products. mdpi.com | Confirmation of molecular structure, purity analysis. mdpi.com |

Innovative Applications in the Synthesis of Complex Organic Molecules and Materials

3-iso-Propylphenylmagnesium bromide is a valuable precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals and novel materials. Future research will undoubtedly leverage this reagent in innovative synthetic strategies.

One key application is in the construction of tertiary alcohols, which are common motifs in biologically active compounds. A well-established method involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of chalcones, yielding highly substituted tertiary alcohols. mdpi.com The use of 3-iso-propylphenylmagnesium bromide in this context would allow for the introduction of the 3-isopropylphenyl group into complex scaffolds.

Another emerging area is the synthesis of nitrogen-containing heterocycles. For instance, a novel method for synthesizing 1,2,3-triazoles involves the protection of an azide (B81097) group, followed by an iodine-magnesium exchange and subsequent reaction with an electrophile. nih.gov A Grignard reagent like isopropylmagnesium chloride lithium chloride complex is used in this sequence, suggesting that 3-iso-propylphenylmagnesium bromide could be similarly employed to create highly functionalized triazole derivatives. nih.gov Furthermore, Grignard reagents are central to the asymmetric synthesis of natural products. In the synthesis of streptopyrrolidine, a Grignard reagent is added to an N-tert-butanesulfinyl imine to create a key chiral center with high diastereoselectivity. rsc.org Applying 3-iso-propylphenylmagnesium bromide to such asymmetric methodologies could pave the way for novel analogues of existing natural products.

| Application Area | Synthetic Strategy | Example Product Class |

| Bioactive Alcohols | Nucleophilic addition to ketones or chalcones. mdpi.com | Alkyl/aryl substituted tertiary alcohols with potential anti-inflammatory or antimicrobial activity. mdpi.com |

| Heterocycle Synthesis | Reaction with protected azides or other functionalized precursors. nih.gov | Highly substituted 1,2,3-triazoles and other nitrogen-containing rings. nih.gov |

| Natural Product Synthesis | Asymmetric addition to chiral auxiliaries like N-sulfinyl imines. rsc.org | Chiral amines and complex alkaloids like streptopyrrolidine. rsc.org |

| Functionalized Aromatics | Grignard addition to α-tetralone followed by dehydration. orgsyn.org | Polycyclic aromatic hydrocarbons like 1-phenylnaphthalene (B165152) derivatives. orgsyn.org |

Development of Robust and Scalable Methodologies for Industrial Implementation

The transition of a chemical process from the laboratory to an industrial scale requires the development of robust, safe, and efficient methodologies. For reactions involving 3-iso-propylphenylmagnesium bromide, future research will focus on overcoming the challenges associated with large-scale Grignard syntheses.

A key advancement is the adoption of continuous flow reactors. rsc.org Continuous flow systems offer superior heat and mass transfer compared to traditional batch reactors, which significantly mitigates the risks associated with the highly exothermic nature of Grignard reagent formation. This technology allows for safer operation at larger scales while often improving yield and selectivity. rsc.org

Process hazard evaluation is critical for industrial implementation. Studies using calorimetry and in-situ IR spectroscopy to compare different solvent systems have identified safer alternatives to traditional ethers like THF and diethyl ether. researchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to lower the risk of thermal runaway, making them "inherently safer" choices for industrial production. researchgate.net

Finally, simple yet effective operational techniques can drastically improve safety. One such method involves initiating a large-scale Grignard reaction by adding a small amount of pre-made Grignard reagent. google.com This "seeding" technique ensures a smooth and controlled start to the reaction, preventing the dangerous accumulation of unreacted halide that can lead to a sudden and violent exotherm. google.com

| Methodology | Objective | Key Benefits |

| Continuous Flow Synthesis | Improve safety and efficiency of Grignard reagent formation and use. rsc.org | Superior temperature control, reduced risk of thermal runaway, higher throughput. rsc.org |

| Process Hazard Analysis | Quantify and mitigate thermal risks for scale-up. researchgate.net | Identification of critical process parameters and safer operating conditions. researchgate.net |

| Alternative Solvent Screening | Replace hazardous traditional solvents with safer options. researchgate.net | Reduced flammability and volatility, improved thermal stability, inherently safer processes. researchgate.net |

| Controlled Reaction Initiation | Ensure a smooth start to large-scale batch reactions. google.com | Avoids dangerous induction periods and uncontrolled exotherms. google.com |

Q & A

Q. What are the recommended protocols for synthesizing 3-iso-Propylphenylmagnesium bromide to ensure high purity?

- Methodological Answer : Synthesis typically involves a one-step Grignard reaction using iso-propyl bromide and a brominated aromatic precursor (e.g., 3-bromophenyl derivatives) in anhydrous tetrahydrofuran (THF). Ensure rigorous exclusion of moisture and oxygen by using Schlenk-line techniques or gloveboxes. Reaction progress can be monitored via gas chromatography (GC) or titration methods to confirm organomagnesium formation . Purification involves filtration to remove magnesium residues, followed by standardized titration to quantify active Grignard reagent concentration.

Q. How should researchers handle and store 3-iso-Propylphenylmagnesium bromide to maintain stability?

- Methodological Answer : Store the reagent under inert gas (argon/nitrogen) in flame-resistant containers at temperatures between 0–5°C. Avoid contact with water, acids, or oxidizing agents, as this can trigger violent decomposition or fire . For transfer, use dry syringes or cannulae under positive inert gas pressure. Storage in THF solutions is standard, but ensure solvent dryness (e.g., molecular sieves) to prevent hydrolysis .

Q. What safety precautions are critical during experimental use of this compound?

- Methodological Answer : Use flame-resistant lab coats, face shields, and chemical-resistant gloves. Perform reactions in fume hoods with spark-free equipment. In case of spills, neutralize with dry sand or inert adsorbents, then dispose as hazardous waste . Emergency protocols include immediate flushing of skin/eyes with water and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving 3-iso-Propylphenylmagnesium bromide?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, magnesium activation, or stoichiometric ratios. Design a factorial experiment to test key variables:

- Solvent dryness : Compare THF dried over Na/benzophenone vs. molecular sieves.

- Magnesium pretreatment : Activate Mg turnings with iodine or mechanical scraping.

- Temperature gradients : Monitor exothermic initiation phases (20–40°C) vs. steady-state reflux.

Use kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-limiting steps and optimize conditions .

Q. What analytical techniques are most effective for characterizing 3-iso-Propylphenylmagnesium bromide and quantifying its concentration?

- Methodological Answer :

- NMR spectroscopy : H and C NMR in deuterated THF can confirm structural integrity, though paramagnetic Mg may broaden signals .

- Titration : Hydrolyze an aliquot with deuterated water, then quantify Mg(OH) via acid-base titration .

- Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate or phosphate) with UV detection at 214 nm to resolve bromide counterions and assess purity .

Q. How do solvent polarity and counterion selection influence the reagent’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Solvent Effects : THF (ε ≈ 7.5) stabilizes the Grignard reagent via coordination to Mg, enhancing nucleophilicity. Switch to less-polar solvents (e.g., diethyl ether) may increase aggregation but reduce solubility .

- Counterion Exchange : Replace Br with Cl (e.g., using MgCl) to modulate reactivity in Kumada couplings. Monitor via conductivity measurements or X-ray crystallography .

Q. What strategies mitigate thermal instability during large-scale reactions?

- Methodological Answer : Implement controlled addition rates using syringe pumps to manage exothermicity. Use jacketed reactors with glycol cooling to maintain temperatures below 30°C. For quenching, pre-chill neutralizing agents (e.g., saturated NHCl) to slow hydrolysis and minimize side reactions . Computational fluid dynamics (CFD) modeling can optimize heat transfer in scaled-up systems .

Data Contradiction Analysis

Q. Why do some studies report divergent stability profiles for 3-iso-Propylphenylmagnesium bromide in THF?

- Methodological Answer : Variability stems from trace protic impurities (e.g., water, alcohols) or peroxide formation in aged THF. Address by:

- Fresh solvent distillation : Use freshly distilled THF with <10 ppm HO (verified via Karl Fischer titration).

- Stabilizers : Add BHT (butylated hydroxytoluene) to inhibit peroxide accumulation .

- Accelerated aging studies : Compare reagent titer over time under inert vs. ambient storage to quantify decomposition kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.